molecular formula C4H4N2O2S B106732 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid CAS No. 18212-21-0

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B106732
CAS RN: 18212-21-0
M. Wt: 144.15 g/mol
InChI Key: NHHQOYLPBUYHQU-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This compound has been the subject of various studies due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates has been achieved and characterized by various spectroscopic methods. The synthesis involves the use of NMR, IR, and elemental analyses to confirm the structure of the synthesized compounds . Another study has reported the synthesis of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which showed potential antimicrobial activity, especially against Gram-positive bacteria .

Molecular Structure Analysis

A detailed structural analysis of 4-methylthiadiazole-5-carboxylic acid has been performed using density functional theory (DFT) with different functionals. The study investigated the stability of conformers and their dimeric forms, vibrational analysis through FT-IR and FT-Raman spectra, and NBO analysis to estimate hydrogen bond strength and charge transfer .

Chemical Reactions Analysis

The reactivity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives has been explored in various studies. One study focused on the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with different bases, leading to various products depending on the reaction conditions . Another study synthesized S-derivatives of a related compound, 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, and predicted their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have been extensively studied. The liquid crystalline behaviors of carboxylic acid derivatives bearing the 1,3,4-thiadiazole moiety were investigated, revealing that the length of the alkoxy chain significantly affects these properties . Additionally, the synthesis of 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives provided insights into the properties of related compounds .

Scientific Research Applications

Antimicrobial Activity

A study by Paruch et al. (2021) synthesized derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and evaluated their in vitro antimicrobial activity, particularly against Gram-positive bacteria. One compound, featuring a 5-nitro-2-furoyl moiety, displayed high bioactivity, indicating potential in developing antimicrobial agents (Paruch et al., 2021).

Structural and Spectroscopic Analysis

Singh et al. (2019) conducted a detailed study on the structural, electronic, and spectroscopic characteristics of 4-methylthiadiazole-5-carboxylic acid. The study, using density functional theory, explored molecular properties, vibrational analysis, and solvent effects, providing insight into the electronic structure and interactions of this compound (Singh et al., 2019).

Reactions and Compound Synthesis

Research by Remizov et al. (2019) studied the reactions of ethyl ester derivatives of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid with various bases. This study sheds light on the chemical behavior and potential applications of thiadiazole derivatives in synthetic chemistry (Remizov et al., 2019).

Fungicidal Activity

Wang et al. (2010) synthesized organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and evaluated their fungicidal activity. These compounds exhibited significant growth inhibition against various fungi, suggesting their potential as fungicides (Wang et al., 2010).

properties

IUPAC Name

4-methylthiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQOYLPBUYHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362538
Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

CAS RN

18212-21-0
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18212-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
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Synthesis routes and methods I

Procedure details

4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid methyl ester (1.7 g) is dissolved in methanol (15 mL) and treated with 1N sodium hydroxide (16 mL). After stirring at room temperature for 1 hour, the reaction is treated with concentrated hydrochloric acid (1.5 mL) and concentrated under reduced pressure. The resulting turbid aqueous layer is extracted twice with diethyl ether and the pooled organic layers are dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the desired compound as a white powder.
Quantity
1.7 g
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reactant
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15 mL
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16 mL
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Quantity
1.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 270 mg of 4-methyl-5-p-nitrobenzyloxycarbonyl-1,2,3-thiadiazole in 7 ml of tetrahydrofuran and 7 ml of 0.35M phoshate buffer (pH 6.1) was added 2.7 g of zinc powder, and the reaction mixture was stirred for 4 hours at room temperature. After the reaction, the reaction mixture was filtered using Celite and the filtrate was rendered alkaline by adding sodium carbonte and washed with ethyl acetate. The aqueous layer was then acidified by hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate, the solvent was removed under reduced pressure. The resulting residue was purified using silica gel column chromatography to give 120 mg (91.0%) of 4-methyl-5-hydroxycarbonyl-1,2,3-thiadiazole. m.p. 190° C.
Name
4-methyl-5-p-nitrobenzyloxycarbonyl-1,2,3-thiadiazole
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
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Quantity
2.7 g
Type
catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
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Citations

For This Compound
106
Citations
K Paruch, Ł Popiołek, A Biernasiuk, A Berecka-Rycerz… - Applied Sciences, 2021 - mdpi.com
Bacterial infections, especially those caused by strains resistant to commonly used antibiotics and chemotherapeutics, are still a current threat to public health. Therefore, the search for …
Number of citations: 15 www.mdpi.com
Z Fan, Z Yang, H Zhang, N Mi, H Wang… - Journal of agricultural …, 2010 - ACS Publications
Heterocyclic compounds play an important role as the main sources of lead molecules of agrochemicals. Synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,…
Number of citations: 150 pubs.acs.org
D Guo, Z Wang, Z Fan, H Zhao, W Zhang… - Chinese journal of …, 2012 - Wiley Online Library
Twenty nine novel N‐4‐methyl‐1,2,3‐thiadiazole‐5‐carbonyl‐N′‐phenyl ureas were designed and synthesized, and their structures were confirmed by proton nuclear magnetic …
Number of citations: 14 onlinelibrary.wiley.com
ZH Wang, YZ Guo, J Zhang, L Ma… - Journal of agricultural …, 2010 - ACS Publications
A series of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have been synthesized and characterized by NMR ( 1 H, 13 C, and 119 Sn), …
Number of citations: 48 pubs.acs.org
W Tang, ZH Yu, DQ Shi - Phosphorus, Sulfur, and Silicon, 2010 - Taylor & Francis
Target compounds 3 were synthesized by the condensation of O,O-diethyl α-amino substitutedbenzyl phosphonates 1 and 4-methyl-[1,2,3]thiadiazole-5-carboxylic acid 2 in the …
Number of citations: 16 www.tandfonline.com
SL Yan, MY Yang, ZH Sun, LJ Min… - Letters in Drug …, 2014 - ingentaconnect.com
A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide 6a~6j. The chemical structures were confirmed by 1H NMR, FTIR, MS, and elemental …
Number of citations: 91 www.ingentaconnect.com
X Zuo, N Mi, Z Fan, Q Zheng, H Zhang… - Journal of agricultural …, 2010 - ACS Publications
The Ugi reaction is a green and rapid one-pot reaction for lead derivation. To develop novel candidate pesticides with diverse biological activities, two series of 4-methyl-1,2,3-…
Number of citations: 72 pubs.acs.org
CX Tan, YX Shi, JQ Weng, XH Liu… - Journal of …, 2014 - Wiley Online Library
Starting from carbonic acid diethyl ester, a series of 1,2,4‐triazole derivatives containing 1,2,3‐thiadiazole were synthesized. Reactions were performed by microwave irradiation or …
Number of citations: 35 onlinelibrary.wiley.com
J Huang, H Wang, ZJ Fan, HB Song, H Zhao… - Journal of Chemical …, 2011 - Springer
The title compound, N′-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine (C 16 H 20 N 4 O 3 S) was prepared from the reaction of 4-methyl-1,2,3-…
Number of citations: 2 link.springer.com
K Paulrasu, A Duraikannu, M Palrasu… - Organic & …, 2014 - pubs.rsc.org
The structures of the newly synthesized 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazide (5a–5l) were confirmed by spectral and elemental …
Number of citations: 30 pubs.rsc.org

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